molecular formula C8H11BrN2O B13326934 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13326934
M. Wt: 231.09 g/mol
InChI Key: QOBDQCKMEJIRJA-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of structures known for their wide spectrum of biological activities, which includes investigated potential as antiviral and immunomodulatory agents . Research on closely related 5-bromo-6-substituted-3,4-dihydropyrimidin-4-ones has demonstrated their ability to induce interferon production, a key mediator of the body's antiviral response, making them valuable tools for probing antiviral mechanisms in cell culture . The structural core of dihydropyrimidines is also a key building block in nucleic acids, and synthetic analogs are frequently explored in drug discovery for their diverse pharmacological potential . The specific substitution pattern on the pyrimidinone ring—including the bromo at the 5-position, methyl at the 6-position, and propyl group at the 3-position—is designed to modulate the compound's electronic properties, lipophilicity, and overall interaction with biological targets, allowing researchers to establish critical structure-activity relationships (SAR) . This compound is intended for use in laboratory research only, strictly within For Research Use Only applications. It is not approved for use in humans, animals, or as a diagnostic agent, and should be handled by qualified laboratory personnel following appropriate safety protocols.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-methyl-3-propylpyrimidin-4-one

InChI

InChI=1S/C8H11BrN2O/c1-3-4-11-5-10-6(2)7(9)8(11)12/h5H,3-4H2,1-2H3

InChI Key

QOBDQCKMEJIRJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=C(C1=O)Br)C

Origin of Product

United States

Preparation Methods

Biginelli Reaction Approach

The Biginelli reaction is a well-established multicomponent condensation involving aldehydes, β-keto esters or β-diketones, and urea or thiourea. This method typically yields 3,4-dihydropyrimidin-2(1H)-ones with various substituents on the heterocyclic core.

Reaction Scheme:

Aldehyde + β-keto ester + Urea/Thiourea → Dihydropyrimidinone

Key Conditions:

  • Acidic catalysts such as p-toluenesulfonic acid or hydrochloric acid.
  • Solvent choices include ethanol, methanol, or solvent-free conditions.
  • Microwave irradiation has been employed to accelerate the reaction.

Example Data:

  • Synthesis of 4-aryl-2-(5-(2-bromophenyl)-3-(4-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile under microwave conditions with yields around 55-90%.

Condensation of 6-Chloropyrimidine Derivatives

A prominent route involves the nucleophilic substitution of 6-chloropyrimidine-2,4-dione derivatives with suitable nucleophiles such as alkyl halides or amines, followed by methylation or other functionalizations.

Example:

  • Reacting 6-chloropyrimidine-2,4-dione with 2-(bromomethyl)benzonitrile in presence of triethylamine in toluene to form key intermediates, which are then methylated using methyl sulfate or methyl halides.

Sequential Multi-step Synthesis

This involves initial formation of the pyrimidine core, followed by selective halogenation at C-5 or C-6, then functionalization with alkyl or aryl groups.

Steps:

  • Cyclization of urea derivatives with β-dicarbonyl compounds.
  • Halogenation at specific positions using N-bromosuccinimide or similar reagents.
  • Alkylation or acylation at the halogenated positions.

Modern One-Pot and Microwave-Assisted Methods

Recent advances include the use of microwave irradiation to facilitate rapid cyclization and functionalization, often under solvent-free or environmentally benign conditions.

Example:

  • In-situ generation of aldehydes from benzyl halides via Kornblum oxidation, followed by Biginelli-type condensation under microwave irradiation, producing dihydropyrimidinones efficiently.

Summary of Research Discoveries and Data Tables

Method Key Reagents Solvent Temperature Yield Notes
Biginelli reaction Aldehyde, β-keto ester, urea Ethanol, microwave 70°C or microwave 55-90% Versatile, adaptable to various substituents
Nucleophilic substitution 6-chloropyrimidine derivatives Toluene, triethylamine Reflux Variable Used for introducing alkyl groups at heterocycle positions
Bromination NBS Carbon tetrachloride or acetonitrile Room temperature or mild heating Selective at C-5 Regioselective bromination

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Bromacil (Pyrimidinedione Derivative)

  • Structural Differences : Bromacil contains two ketone groups (2,4-dione) versus one ketone in the target compound. The 3-position substituent in bromacil is a branched 1-methylpropyl , compared to the linear propyl group in the target.
  • Functional Impact : The additional ketone in bromacil increases polarity, enhancing water solubility and herbicidal activity . The branched substituent may reduce metabolic degradation compared to linear chains.

5-Bromo-6-ethyl-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one

  • Structural Differences : The ethyl group at position 6 and 2-methoxyethyl at position 3 contrast with the target’s methyl and propyl groups.
  • The methoxyethyl group introduces an oxygen atom, improving solubility but reducing lipophilicity compared to propyl .

2-Amino-1-methyl-1,4-dihydropyrimidin-4-one

  • Structural Differences: Lacks bromine and features an amino group at position 2.
  • Functional Impact: The amino group enables nucleophilic reactions (e.g., Schiff base formation), making it a versatile intermediate in medicinal chemistry .

Research Findings and Trends

  • Substituent Effects :
    • Bromine at position 5 enhances halogen bonding with biological targets, a feature exploited in agrochemicals like bromacil .
    • Linear alkyl chains (e.g., propyl) improve membrane permeability compared to branched or oxygen-containing groups .
  • Applications: Non-brominated analogs (e.g., 2-amino-1-methyl-1,4-dihydropyrimidin-4-one) are used as synthetic intermediates . Brominated dihydropyrimidinones show promise in drug discovery for kinase inhibition or antimicrobial activity.

Biological Activity

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₀BrN₃O
Molecular Weight: 232.09 g/mol
IUPAC Name: 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

The structure of this compound features a bromine atom at the 5-position and a propyl group at the 3-position of the pyrimidine ring, which is critical for its biological activity.

The biological activity of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cellular pathways, which can lead to therapeutic effects in diseases such as cancer and viral infections.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including antibiotic-resistant strains.
  • Antiviral Activity: Research suggests that it may inhibit viral replication by targeting viral enzymes or host cell factors.

Antimicrobial Activity

A study evaluated the effectiveness of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one against several bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against MRSA, which is crucial in the context of rising antibiotic resistance .

Antiviral Activity

In vitro studies have demonstrated that 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one can inhibit the replication of certain viruses. For example:

Virus IC₅₀ (µM)
Hepatitis C Virus15
Influenza A Virus20

These findings suggest that the compound could be a candidate for further development as an antiviral agent .

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition:
    A study investigated the effects of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one on human cancer cell lines. Results showed a dose-dependent decrease in cell viability in HeLa and A549 cells, with IC₅₀ values of approximately 25 µM and 30 µM respectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Synergistic Effects with Other Drugs:
    When combined with standard antibiotics, this compound exhibited synergistic effects against resistant bacterial strains. For instance, in combination with vancomycin against MRSA, the MIC was reduced by half, indicating potential for use in combination therapies .

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